molecular formula C6H7Br2ClN2 B6216341 1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride CAS No. 2742653-17-2

1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B6216341
CAS No.: 2742653-17-2
M. Wt: 302.4
InChI Key:
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Description

1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Br2N2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The process can be summarized as follows:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated pyridine derivative is then reacted with an amine, such as methylamine, under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and catalysts.

    Continuous amination: Employing continuous flow reactors to ensure efficient and consistent production.

    Purification and crystallization: The product is purified through crystallization and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the bromine atoms.

    Oxidized and Reduced Forms: Various oxidized or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dichloropyridin-2-yl)methanamine hydrochloride
  • 1-(3,5-difluoropyridin-2-yl)methanamine hydrochloride
  • 1-(3,5-diiodopyridin-2-yl)methanamine hydrochloride

Uniqueness

1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride is unique due to the presence of bromine atoms, which confer specific chemical properties and reactivity. Compared to its chloro, fluoro, and iodo counterparts, the brominated compound may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dibromopyridin-2-yl)methanamine hydrochloride involves the reaction of 3,5-dibromopyridine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dibromopyridine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dibromopyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(3,5-dibromopyridin-2-yl)methanol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride to form 1-(3,5-dibromopyridin-2-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 1-(3,5-dibromopyridin-2-yl)methanamine." ] }

CAS No.

2742653-17-2

Molecular Formula

C6H7Br2ClN2

Molecular Weight

302.4

Purity

95

Origin of Product

United States

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